Sub-Micromolar Potency Against Drug-Susceptible and Multidrug-Resistant Mycobacterium tuberculosis
Derivatives synthesized from 5-cyclobutyl-1,3-oxazol-2-amine exhibit potent in vitro activity against both drug-susceptible (MTB H37Rv) and multidrug-resistant (MDR-TB) strains of Mycobacterium tuberculosis. The lead compound 8 (1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea) demonstrated an MIC of 0.14 µM against MTB and MDR-TB, representing a 2.5-fold improvement over isoniazid against MTB (isoniazid MIC = 0.35 µM) and an 80-fold improvement against MDR-TB (isoniazid MIC = 11.2 µM) [1]. Among 15 compounds screened, 7 inhibited both MTB and MDR-TB with MICs below 1 µM [1].
| Evidence Dimension | In vitro antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | Compound 8 (derived from 5-cyclobutyl-1,3-oxazol-2-amine): MIC = 0.14 µM against MTB and MDR-TB |
| Comparator Or Baseline | Isoniazid: MIC = 0.35 µM against MTB; MIC = 11.2 µM against MDR-TB |
| Quantified Difference | 2.5-fold more active than isoniazid against MTB; 80-fold more active against MDR-TB |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv and a clinical MDR-TB isolate |
Why This Matters
This quantitative potency advantage, particularly against multidrug-resistant strains, establishes 5-cyclobutyl-1,3-oxazol-2-amine as a privileged starting material for developing next-generation antitubercular agents with activity against drug-resistant infections.
- [1] Sriram D, Yogeeswari P, Thirumurugan R, Pavana RK. Antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds endowed with high activity toward multidrug-resistant Mycobacterium tuberculosis. J Antimicrob Chemother. 2007;59(6):1194-1196. View Source
